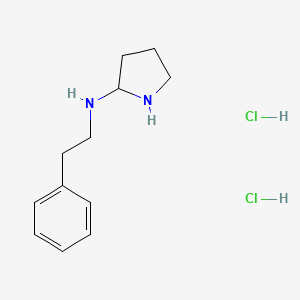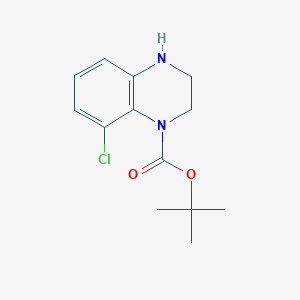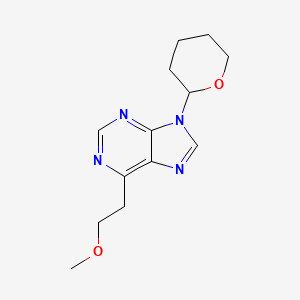
3-Chloromethyl-2,5-dichloro-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for 3-Chloromethyl-2,5-dichloro-8-methylquinoline are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloromethyl-2,5-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Chloromethyl-2,5-dichloro-8-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloromethyl-2,5-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-8-methylquinoline: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Methyl-2,5-dichloro-8-methylquinoline: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
Propiedades
Número CAS |
948292-13-5 |
|---|---|
Fórmula molecular |
C11H8Cl3N |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(chloromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3 |
Clave InChI |
AIFLQIVNAYHBHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


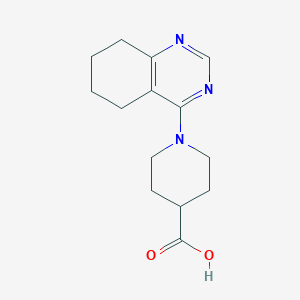
![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
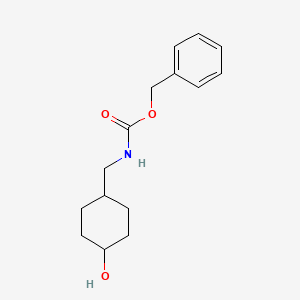

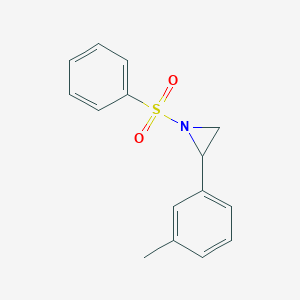
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)


